Diphenyl cresyl phosphate

Description

Properties

IUPAC Name |

(2-methylphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNDMAQKWSQVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200530 | |

| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phosphoric acid, methylphenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5254-12-6, 26444-49-5 | |

| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl cresyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, methylphenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-methylphenyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P1854YU14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Cresyl Phosphate: Properties, Applications, and Scientific Considerations

This guide provides a comprehensive technical overview of Diphenyl Cresyl Phosphate (DCP), a compound of significant industrial importance. Identified by CAS Number 26444-49-5 , DCP is not a single molecular entity but rather a mixture of isomers of methylphenyl diphenyl phosphate.[1] This document is intended for researchers, chemists, and professionals in drug development and material science, offering in-depth insights into its chemical properties, primary applications, and the critical safety and environmental considerations that govern its use.

Core Chemical Identity and Physicochemical Properties

This compound is an organophosphate ester that has found widespread use due to its excellent stability and performance characteristics.[1][2] It is a colorless to pale yellow liquid with a very slight odor.[1][3] The cresol moiety exists as ortho-, meta-, and para-isomers, and the specific ratio of these isomers can influence the material's physical and toxicological properties.

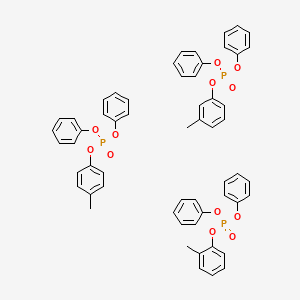

Chemical Structure

The generalized structure of this compound involves a central phosphate group bonded to two phenyl groups and one cresyl (tolyl) group. The position of the methyl group on the cresyl ring defines the specific isomer.

Caption: General chemical structure of this compound.

Key Physicochemical Data

The properties of commercial-grade DCP are summarized below. These values are critical for process design, safety assessments, and predicting environmental fate.

| Property | Value | Source(s) |

| CAS Number | 26444-49-5 | [1][4][5] |

| Molecular Formula | C₁₉H₁₇O₄P | [3][5] |

| Molecular Weight | 340.31 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | ~390 °C at 760 mmHg | [3][6] |

| Freezing Point | -38 °C | [3] |

| Flash Point | >230 °C (Open cup) | [6] |

| Density | ~1.21 g/cm³ at 20-25 °C | [3][6] |

| Water Solubility | 2.4 - 2.6 mg/L at 25 °C | [3][6] |

| log Kow (Octanol-Water Partition) | 4.51 | [3][6] |

Industrial Applications and Mechanism of Action

DCP's industrial value stems from its dual functionality as both a highly efficient plasticizer and a flame retardant.[1][2][4] This versatility makes it a preferred additive in a wide range of polymers.

Primary Roles

-

Flame Retardant : DCP is primarily used to enhance the fire resistance of materials.[4] In the event of a fire, it decomposes to form phosphoric acid, which promotes char formation on the polymer surface. This char layer acts as an insulating barrier, cutting off the underlying material from heat and oxygen, thus inhibiting combustion.

-

Plasticizer : As a plasticizer, DCP increases the flexibility, workability, and durability of polymers by embedding itself between polymer chains, reducing intermolecular forces.[2] This is particularly valuable in materials like PVC and synthetic rubbers.

Key Industrial Sectors

-

Plastics and Polymers : Extensively used in Polyvinyl Chloride (PVC), cellulose acetate, and other resins for applications like electrical cable insulation, automotive upholstery, and conveyor belts.[4]

-

Coatings and Adhesives : Incorporated into nitrocellulose lacquers and phenolic resins to produce tough, clear, and flame-retardant films.

-

Lubricants and Hydraulic Fluids : Serves as an extreme pressure additive in industrial lubricants and hydraulic fluids, enhancing thermal stability and preventing material degradation under high-stress conditions.[4]

Caption: Logical diagram of DCP's dual role in a polymer matrix.

Synthesis and Analysis Protocols

General Synthesis Workflow

The industrial synthesis of this compound typically involves the phosphorylation of cresol with a suitable phosphorus-containing reagent. One common method is the reaction of cresol with diphenyl phosphorus chloride.

Causality : This reaction is an esterification where the hydroxyl group of cresol nucleophilically attacks the phosphorus atom of the phosphorus chloride, leading to the displacement of a chloride ion and the formation of the phosphate ester bond. The reaction conditions must be carefully controlled to manage the exothermic nature and prevent unwanted side reactions.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Protocol: Quantification in Environmental Samples

Determining the concentration of DCP in environmental matrices like water or sediment is crucial for risk assessment. The following protocol outlines a general approach based on gas chromatography.[3]

Self-Validation : This protocol incorporates an internal standard for robust quantification, minimizing errors from sample preparation and instrument variability. The use of a mass spectrometer (MS) detector provides high selectivity and allows for confirmation of the analyte's identity based on its mass spectrum.

Methodology:

-

Sample Preparation (Solid Matrix, e.g., Sediment)

-

Accurately weigh ~5 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated TPP).

-

Add 10 mL of a suitable extraction solvent (e.g., acetone/hexane mixture).

-

Perform ultrasonic extraction for 20 minutes.

-

Centrifuge the sample and carefully collect the supernatant.

-

Repeat the extraction process twice more, combining the supernatants.

-

-

Extract Cleanup

-

Concentrate the combined extract to ~1 mL under a gentle stream of nitrogen.

-

Perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., alumina or silica gel) to remove interfering matrix components.[3]

-

Elute the DCP from the cartridge with an appropriate solvent.

-

Concentrate the final eluate to a precise volume (e.g., 1 mL) for analysis.

-

-

Instrumental Analysis (GC-MS)

-

Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injection : 1 µL of the final extract is injected in splitless mode.

-

Oven Program : A temperature gradient is used to separate DCP from other compounds (e.g., start at 80°C, ramp to 300°C).

-

Detection : The MS is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for DCP and the internal standard.

-

-

Quantification

-

A multi-point calibration curve is generated using standards of known DCP concentrations.

-

The concentration of DCP in the sample is calculated based on the response ratio of the analyte to the internal standard.

-

Toxicology and Safety Considerations

While highly effective in its applications, DCP is a chemical that requires careful handling and risk management. It is classified as a hazardous substance.[7]

Human Health

-

Acute Toxicity : DCP has low acute toxicity via ingestion. However, inhalation of high vapor concentrations, especially at elevated temperatures, may cause respiratory irritation.[7] Prolonged skin contact can lead to discomfort and dermatitis.[7]

-

Repeated Dose Toxicity : Studies have indicated that repeated exposure can be moderately toxic, with potential effects on the liver, kidneys, and adrenal glands.[8][9]

-

Neurotoxicity : A critical aspect of organophosphate toxicology is the potential for organophosphate-induced delayed neuropathy (OPIDN). The neurotoxicity of commercial DCP is highly dependent on the proportion of ortho-cresyl isomers.[9] Formulations with minimal ortho-isomer content are specified to mitigate this risk.

-

Genotoxicity : The compound is considered to be non-genotoxic.[8]

Recommended Handling Procedures

-

Use in a well-ventilated area to avoid inhalation of vapors.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves (e.g., PVC).[7]

-

Avoid all personal contact. Do not eat, drink, or smoke when handling.[7]

-

Store in sealed containers away from oxidizing agents and sources of ignition.[7]

Environmental Profile

The environmental fate of DCP is a key consideration due to its widespread use.

-

Biodegradability : The chemical is not considered to be readily biodegradable.[8]

-

Aquatic Toxicity : DCP is toxic to aquatic organisms, with algae being particularly sensitive.[8] The 96-hour LC50 for the fish Oryzias latipes is 1.3 mg/L, and the 21-day NOEC for Daphnia magna reproduction is 0.12 mg/L.[8]

-

Environmental Risk : Despite its aquatic toxicity, comprehensive risk assessments have concluded that the potential environmental risk is low.[8] This is because predicted environmental concentrations from typical usage and release scenarios are lower than the predicted no-effect concentration (PNEC).[8]

Conclusion

This compound (CAS 26444-49-5) is a high-performance additive that provides essential flame retardancy and plasticization to a multitude of industrial products. Its efficacy is balanced by the need for careful management of its health and environmental profiles, particularly concerning the isomeric composition and its impact on neurotoxicity. For professionals in the field, a thorough understanding of its properties, as detailed in this guide, is paramount for its safe and effective application, ensuring that its benefits are harnessed while minimizing potential risks.

References

-

Ataman Kimya. CRESYL DIPHENYL PHOSPHATE. [Link]

-

COnnect Chemicals. Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5. [Link]

-

OECD Existing Chemicals Database. This compound CAS N°: 26444-49-5. [Link]

-

Australian Government Department of Health. Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment. [Link]

-

GOV.UK. Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). [Link]

-

PubChem. This compound | C19H17O4P | CID 520263. [Link]

Sources

- 1. CAS 26444-49-5: Cresyl diphenyl phosphate | CymitQuimica [cymitquimica.com]

- 2. Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5 | COnnect Chemicals [connectchemicals.com]

- 3. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Diphenyl Cresyl Phosphate: Chemical Structure, Synthesis, and Applications

Introduction

Diphenyl cresyl phosphate (DCPC), registered under CAS number 26444-49-5, is a prominent member of the organophosphate ester family. It is a versatile compound widely recognized for its dual functionality as a flame retardant and a plasticizer.[1][2] DCPC is typically a colorless to pale yellow, transparent liquid with a very slight odor and low volatility, which contributes to its stability and longevity in various formulations.[3][4] This guide provides a comprehensive technical overview of DCPC, focusing on its molecular structure, isomerism, detailed synthesis protocols, and the scientific principles underpinning its production and application. The content is tailored for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of this compound.

Chemical Structure and Physicochemical Properties

This compound is an aryl phosphate ester. Its core structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups via ester linkages: two phenyl groups and one cresyl (tolyl) group.[3][5] The molecular formula is C₁₉H₁₇O₄P, with a molecular weight of approximately 340.31 g/mol .[3][6]

Isomerism: A Critical Consideration

A key characteristic of commercial DCPC is that it is seldom a pure compound but rather a mixture of isomers.[3][4] The isomerism arises from the position of the methyl group (-CH₃) on the cresyl ring, which can be in the ortho (o-), meta (m-), or para (p-) position.

-

o-Cresyl Diphenyl Phosphate: Contains the methyl group at the 2-position.

-

m-Cresyl Diphenyl Phosphate: Contains the methyl group at the 3-position.

-

p-Cresyl Diphenyl Phosphate: Contains the methyl group at the 4-position.

The specific isomeric composition significantly influences the material's physical and toxicological properties. For instance, the ortho-isomer has been associated with neurotoxicity, a phenomenon known as organophosphate-induced delayed neuropathy (OPIDN).[7] Consequently, commercial grades of DCPC are typically manufactured using mixtures of meta- and para-cresols to minimize the concentration of the ortho-isomer.[8] Commercial products are often complex mixtures that may also contain triphenyl phosphate (TPP) and dicresyl phenyl phosphates as minor components.[8]

A visual representation of the para-cresyl diphenyl phosphate isomer is provided below.

Caption: Generalized workflow for the industrial synthesis of DCPC.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis based on established principles of aryl phosphate production. [2][4][9]Safety Precaution: This synthesis involves corrosive and toxic materials (POCl₃, phenol, cresol, HCl) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:

-

Glass-lined reactor equipped with a mechanical stirrer, thermometer, dropping funnel, heating mantle, and a reflux condenser connected to an HCl scrubbing system (e.g., a caustic soda trap).

-

Phosphorus oxychloride (POCl₃)

-

Phenol

-

Mixed cresols (low ortho-isomer content)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

10% Sodium Hydroxide (NaOH) solution

-

Toluene (or other suitable solvent)

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reactor Charging: Charge the reactor with phosphorus oxychloride (1.0 mole equivalent) and the catalyst, anhydrous AlCl₃ (approx. 0.01-0.02 mole equivalent). Begin agitation.

-

First Esterification (Formation of Diphenyl Phosphorochloridate):

-

Gently heat the reactor contents to 50-60°C.

-

Slowly add phenol (2.0 mole equivalents) via the dropping funnel over 2-3 hours. The addition is exothermic and will generate HCl gas. Maintain the temperature between 70-90°C during the addition.

-

Causality: Slow addition is crucial to control the exotherm and the rate of HCl evolution, preventing dangerous pressure build-up. The initial formation of the diphenyl intermediate is favored before introducing the second, less reactive nucleophile (cresol).

-

-

Second Esterification (Formation of DCPC):

-

After the phenol addition is complete, raise the temperature to 90-100°C and hold for 1 hour to ensure the completion of the first stage.

-

Slowly add the mixed cresols (1.0 mole equivalent) over 1-2 hours.

-

Gradually increase the temperature to 130-140°C and maintain for 3-5 hours until HCl evolution ceases. The cessation of gas indicates the reaction is nearing completion.

-

Causality: The higher temperature is required to drive the final, sterically more hindered substitution to completion.

-

-

Work-up and Neutralization:

-

Cool the reaction mixture to 40-50°C.

-

Add toluene to dilute the viscous product.

-

Transfer the mixture to a separatory funnel and carefully wash with a 10% aqueous NaOH solution to neutralize any remaining acidic species (HCl, unreacted P-Cl intermediates, and catalyst residues). Follow with two washes with water.

-

Causality: Neutralization is essential to remove corrosive components and prevent product degradation during the final purification step. The base wash also removes unreacted phenols as their water-soluble phenoxide salts.

-

-

Purification:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure.

-

The crude DCPC is then purified by vacuum distillation. [10]The product is collected at the appropriate boiling range (e.g., 235-255°C at 4 mmHg). [11] * Causality: Vacuum distillation is necessary because DCPC has a high boiling point and would decompose at atmospheric pressure. This step effectively removes lower-boiling impurities and higher-boiling byproducts, yielding a product of high purity.

-

Applications and Field Insights

The utility of DCPC stems from its excellent compatibility with a range of polymers and its ability to impart both flexibility and fire resistance.

-

Flame Retardant Plasticizer: This is the primary application. In polymers like PVC, cellulose resins, and polyurethanes, DCPC acts by a gas-phase mechanism, where upon combustion, phosphorus-containing radicals are released that interrupt the radical chain reactions of fire propagation. It also promotes char formation on the polymer surface, which acts as an insulating barrier. [3][12]It is often used in demanding applications such as electrical cables, automotive upholstery, and conveyor belts. [3][12]* Lubricants and Hydraulic Fluids: DCPC serves as an extreme-pressure and anti-wear additive in synthetic lubricants and hydraulic fluids, offering enhanced thermal stability over alternatives like triphenyl phosphate. [1][4]* Coatings and Adhesives: It is incorporated into nitrocellulose lacquers and other coatings to produce tough, clear, and flame-retardant films. [3]

Safety and Environmental Considerations

This compound is classified as having moderate acute toxicity and is harmful if swallowed. [5][13]As noted, the presence of the ortho-cresyl isomer is a significant concern due to its potential for neurotoxicity. [7]DCPC is very toxic to aquatic life with long-lasting effects, and its release into the environment should be strictly avoided. [13]It is not readily biodegradable. [13][14]Due to these environmental and health considerations, there is ongoing research into safer, more sustainable alternatives. [5]Handling requires adherence to strict industrial hygiene practices, including the use of PPE to avoid skin contact and inhalation of vapors. [15]

Conclusion

This compound remains a commercially significant organophosphate ester, valued for its performance as a flame-retardant plasticizer. Its synthesis, rooted in the controlled phosphorylation of phenols, is a well-established industrial process that requires careful management of reaction conditions to control isomer distribution and product purity. While its utility is clear, the associated health and environmental profiles necessitate responsible handling, regulated use, and continued exploration of next-generation, sustainable flame-retardant technologies. This guide provides the foundational knowledge required for professionals to understand, handle, and innovate with this important chemical compound.

References

-

CRESYL DIPHENYL PHOSPHATE. Ataman Kimya. [Link] [3]2. Exploring the Use of Cresyl Diphenyl Phosphate in Industrial Applications. IqraChem. [Link] [1]3. Process for preparing phenyl phosphorodichloridates. Google Patents. US3153081A. [2]4. Cresyl Di Phenyl Phosphate (CDPP). Adishank Chemicals Pvt Ltd. [Link] [12]5. this compound CAS N°: 26444-49-5. OECD Existing Chemicals Database. [Link] [14]6. this compound | C19H17O4P | CID 520263. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. nbinno.com [nbinno.com]

- 9. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]

- 10. KR20150042159A - Pvc flame retardant compositions - Google Patents [patents.google.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. Design and synthesis of a castor oil based plasticizer containing THEIC and diethyl phosphate groups for the preparation of flame-retardant PVC materi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25014A [pubs.rsc.org]

- 13. specialchem.com [specialchem.com]

- 14. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 15. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]

A Comprehensive Toxicological Profile of Diphenyl Cresyl Phosphate Isomers: Mechanisms, Methodologies, and Risk Assessment

Executive Summary: Diphenyl cresyl phosphate (DCP), a member of the organophosphate ester family, is widely used as a plasticizer and flame retardant in numerous industrial and consumer products.[1][2] Commercial DCP is a complex mixture of isomers, and its toxicological profile is critically dependent on the specific isomeric composition. The presence and position of the methyl group on the phenyl ring dictate the compound's biological activity, with ortho-cresyl isomers exhibiting potent neurotoxicity. This guide provides an in-depth analysis of the toxicological properties of DCP isomers, focusing on the mechanisms of toxicity, standard methodologies for assessment, and a synthesis of the current understanding of the associated health risks. Key toxicological endpoints, including Organophosphate-Induced Delayed Neuropathy (OPIDN), reproductive toxicity, and endocrine disruption through nuclear receptor interactions, are discussed in detail to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Introduction to this compound (DCP)

Chemical Identity and Physicochemical Properties

This compound (CAS No. 26444-49-5) is an aryl phosphate ester. Commercial products are typically mixtures of ortho-, meta-, and para-cresyl isomers, often containing triphenyl phosphate and dicresyl phenyl phosphates as well. The substance is a clear, colorless to light yellow liquid with low water solubility and a high boiling point, properties that make it suitable for its industrial applications.[1][2][3]

Table 1: Physicochemical Properties of this compound (Mixed Isomers)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 26444-49-5 | |

| Molecular Formula | C₁₉H₁₇O₄P | |

| Molecular Weight | 340.31 g/mol | [4] |

| Physical State | Liquid | [1] |

| Boiling Point | 390 °C (760 mm Hg) | [3] |

| Melting/Freezing Point | -38 °C | [3] |

| Water Solubility | 2.4 mg/L at 25 °C | [3] |

| Vapor Pressure | 4.7 x 10⁻⁶ mm Hg | [3] |

| log Kow | 4.51 |[3] |

Commercial Significance and Exposure

DCP is primarily used as a flame retardant and plasticizer in materials such as PVC, textiles, adhesives, and lubricants.[1][3] Its presence in a wide array of products leads to potential human exposure through inhalation, dermal contact, and ingestion.

The Critical Role of Isomerism

The toxicity of aryl phosphates is profoundly influenced by the substitution pattern on the aromatic rings. For cresyl phosphates, the ortho-substituted isomer is the primary driver of a specific and severe neurotoxic outcome known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[5] Modern commercial DCP products are formulated to contain very low levels of ortho-cresyl isomers to minimize this risk. In contrast, meta- and para- isomers do not initiate OPIDN but contribute to other toxicological effects. Understanding this structure-activity relationship is fundamental to assessing the risk of any given DCP mixture.

Section 2: Toxicokinetics and Metabolism

Absorption, Distribution, and Elimination

DCP can be absorbed through the skin and gastrointestinal tract.[6] Following absorption, it is distributed throughout the body. Animal studies show the highest concentrations are often found in the liver and kidneys, with lower levels in neural tissues.[6] Elimination occurs primarily through metabolism and subsequent excretion in urine and feces.[6]

Metabolic Activation of ortho-Isomers

The unique neurotoxicity of o-cresyl phosphates stems from their metabolic activation by cytochrome P450 enzymes in the liver.[7] This process involves hydroxylation of the ortho-methyl group, followed by cyclization to form a highly reactive metabolite known as cresyl saligenin phosphate (also referred to as 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one, CBDP).[6][7][8][9] This cyclic metabolite is the ultimate neurotoxic agent responsible for initiating OPIDN.[10] While reactive, it is stable enough to be transported from the liver to the nervous system.[10]

Figure 1. Metabolic activation pathway of o-cresyl diphenyl phosphate.

Section 3: Mechanisms of Toxicity

Neurotoxicity: Organophosphate-Induced Delayed Neuropathy (OPIDN)

OPIDN is a debilitating neurological disorder characterized by a delayed onset of 1-3 weeks following exposure, leading to ataxia, weakness, and paralysis, primarily in the lower limbs.[4] It results from the degeneration of long axons in both the central and peripheral nervous systems.[11][12]

The initiating biochemical event of OPIDN is the irreversible inhibition and subsequent "aging" of a specific neuronal enzyme called Neuropathy Target Esterase (NTE) .[11][13][14][15] The active metabolite, cresyl saligenin phosphate, phosphorylates the active site serine of NTE.[11] This is followed by the cleavage of the cresyl group (aging), leaving a negatively charged phosphyl group covalently bound to the enzyme. This aged, inhibited enzyme is believed to trigger a cascade of events leading to axonal degeneration.[11]

Reproductive and Developmental Toxicity

Recent studies have highlighted the adverse effects of DCP on the male reproductive system.[16]

-

Effects on Male Fertility : In vivo studies in mice demonstrated that DCP exposure leads to decreased sperm quality, inhibited proliferation of spermatogonial cells, and induced apoptosis in the testes.[16] It can also cause injury to Leydig and Sertoli cells, disrupting the crucial testicular microenvironment for healthy sperm development.[16]

-

Mechanism of Action : The primary mechanism implicated in DCP-induced reproductive toxicity is the induction of oxidative stress .[16][17] DCP triggers the production of reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems, leading to DNA damage, protein carbonylation, and lipid peroxidation in testicular cells.[16][17][18][19][20] This oxidative damage ultimately results in germ cell apoptosis and impaired spermatogenesis.[16]

Endocrine Disruption and Metabolic Disruption

Aryl organophosphate esters are increasingly recognized as endocrine-disrupting chemicals. DCP isomers have been shown to interact with key nuclear receptors that regulate metabolism.

-

Liver X Receptor α (LXRα) Activation : DCP can directly bind to and activate LXRα, a key regulator of lipid metabolism.[21] This activation of the LXRα-mediated de novo lipogenesis pathway can lead to lipid accumulation in liver cells (hepatic steatosis).[21]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation : Studies have also shown that certain cresyl phosphate isomers can bind to and activate PPARs and LXRα in vitro, suggesting a potential to disrupt lipid and cholesterol metabolism.[22][23][24][25]

Section 4: Methodologies for Toxicological Assessment

Analytical Chemistry: Isomer-Specific Quantification

The causality behind assessing DCP toxicity is the need to differentiate and quantify the neurotoxic ortho-isomers from the less neurotoxic meta- and para- isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[26][27][28][29]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

-

Sample Preparation: Extract DCP from the matrix (e.g., biological tissue, environmental sample) using an appropriate solvent like toluene.[28] Concentrate the extract under a gentle stream of nitrogen.

-

Internal Standard: Spike the sample with a labeled internal standard to ensure accurate quantification.

-

GC Separation:

-

Injector: Use a split/splitless inlet.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used to separate the isomers based on their boiling points and interaction with the stationary phase.

-

Oven Program: Implement a temperature gradient program to achieve optimal separation of the o-, m-, and p- isomers.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) mode.

-

Analysis: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, targeting characteristic ions for each isomer.

-

-

Quantification: Generate a calibration curve using certified analytical standards for each isomer and calculate the concentration in the unknown sample relative to the internal standard.[26][28]

In Vitro Assays for Mechanistic Insights

In vitro models are crucial for elucidating specific molecular initiating events, providing a self-validating system to confirm mechanisms observed in vivo.

Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay This assay quantifies the potential of a compound to cause OPIDN by measuring its ability to inhibit NTE. The rationale is to measure the portion of esterase activity that is resistant to non-neuropathic inhibitors (like paraoxon) but sensitive to neuropathic ones (like mipafox).[30][31]

-

Tissue Preparation: Homogenize brain tissue (from hen, the model species for OPIDN) in a suitable buffer (e.g., Tris-EDTA).[14]

-

Differential Inhibition: Aliquot the homogenate into three sets of tubes:

-

Set A (Total non-cholinesterase activity): Buffer only.

-

Set B (Paraoxon-resistant): Add paraoxon (a non-neuropathic cholinesterase inhibitor).

-

Set C (Mipafox + Paraoxon): Add both paraoxon and mipafox (a known neuropathic NTE inhibitor).

-

Test Compound Set: Add paraoxon and the test DCP isomer.

-

-

Incubation: Incubate all tubes to allow for enzyme inhibition.

-

Substrate Addition: Add the substrate, phenyl valerate. The hydrolysis of this substrate by NTE releases phenol.

-

Colorimetric Reaction: Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide. This couples with the liberated phenol to produce a chromophore.[30][31]

-

Measurement: Read the absorbance at the appropriate wavelength (typically 490-510 nm).[30]

-

Calculation: NTE activity is the difference in absorbance between Set B and Set C. The percent inhibition by the test compound is calculated relative to this activity. A high inhibition indicates a potential to cause OPIDN.

Figure 2. Experimental workflow for the in vitro NTE inhibition assay.

In Vivo Models for Integrated Assessment

The choice of an in vivo model is dictated by the need to observe integrated physiological responses that cannot be replicated in vitro.

-

The Hen Model for OPIDN: The adult hen is the standard regulatory model for OPIDN because its neurotoxic response closely mimics that in humans.

-

Rodent Models (OECD TG 422): For assessing repeated dose systemic toxicity and reproductive/developmental effects, rodent models are used. The OECD Test Guideline 422 provides a framework for a combined study.[32][33][34][35][36] This guideline allows for the evaluation of general toxicity (effects on liver, kidney, adrenals) and reproductive endpoints (fertility, implantation, pup viability) in a single study, providing a comprehensive dataset from a limited number of animals.[32][36]

Section 5: Data Synthesis and Risk Characterization

Table 2: Summary of Key Toxicological Endpoints for DCP Isomers

| Toxicological Endpoint | Isomer(s) Implicated | Key Mechanism(s) | Observed Effects | Source(s) |

|---|---|---|---|---|

| Delayed Neurotoxicity (OPIDN) | ortho-cresyl | Irreversible inhibition and aging of Neuropathy Target Esterase (NTE). | Ataxia, paralysis, axonal degeneration. | [11][12][13][15][37] |

| Reproductive Toxicity (Male) | Mixed isomers | Induction of oxidative stress, leading to germ cell apoptosis. | Decreased sperm quality, testicular damage, reduced fertility. | [16] |

| Hepatic Toxicity | Mixed isomers | Activation of LXRα, leading to de novo lipogenesis. | Hepatic steatosis (fatty liver), increased liver weight. | [21] |

| Endocrine Disruption | Mixed isomers | Agonism of nuclear receptors (e.g., LXRα, PPARs). | Disruption of lipid and cholesterol metabolism. | [21][22][23][25] |

| Repeated Dose Systemic Toxicity | Mixed isomers | Not fully elucidated; may involve cholesterol ester hydrolase inhibition. | Adrenal gland vacuolation, kidney and liver histopathological changes. |[32] |

A No-Observed-Adverse-Effect Level (NOAEL) of 12 mg/kg/day for repeated dose toxicity and 60 mg/kg/day for reproductive toxicity has been reported for a DCP mixture low in ortho-isomers in a combined repeated dose and reproduction/developmental toxicity study.[33] Risk assessment for DCP must always consider the concentration of the ortho-isomer due to its potent neurotoxicity.

Section 6: Conclusion and Future Directions

The toxicological profile of this compound is inextricably linked to its isomeric composition. The ortho-isomer presents a significant hazard for delayed neurotoxicity through the well-defined mechanism of NTE inhibition. Other isomers, while not causing OPIDN, contribute to reproductive toxicity and metabolic disruption via oxidative stress and interference with nuclear receptor signaling.

Future research should focus on:

-

Developing more sensitive biomarkers of exposure and effect for non-OPIDN endpoints.

-

Further elucidating the downstream pathways following nuclear receptor activation by meta- and para- isomers.

-

Assessing the toxicological impact of DCP in combination with other organophosphate esters found in environmental mixtures.

This guide underscores the necessity of an isomer-specific approach in the toxicological evaluation and risk assessment of this compound.

Section 7: References

-

Human health tier II assessment for Cresyl phosphate isomers. (2018). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

OECD SIDS this compound. (1998). UNEP Publications. [Link]

-

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (2015). OECD. [Link]

-

OECD 422: Combined repeated dose toxicity study (w/screening). (n.d.). Charles River. [Link]

-

Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. (1996). OECD Publishing.

-

Jiang, J., et al. (2024). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. Ecotoxicology and Environmental Safety, 271, 116003. [Link]

-

Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Advances in Neurotoxicology, 4, 1-78. [Link]

-

Neuropathy target esterase. (n.d.). Wikipedia. [Link]

-

Tri-cresyl phosphate (mixed isomers) Analytical Interim Practical Quantitation Levels (PQL). (n.d.). NJ.gov. [Link]

-

Richardson, R. J., et al. (2020). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). PubMed. [Link]

-

Kayyali, U. S., et al. (1991). Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum. Journal of Analytical Toxicology, 15(2), 86-9. [Link]

-

Johnson, M. K. (1993). Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances. PubMed. [Link]

-

Li, W., et al. (2003). Effect of over-expression of neuropathy target esterase on mammalian cell proliferation. Journal of Neurochemistry, 87(2), 485-493. [Link]

-

Kayyali, U. S., et al. (1991). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. ResearchGate. [Link]

-

Randall, J. C., & Moretto, A. (1993). The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN). Chemico-Biological Interactions, 87(1-3), 331-338. [Link]

-

Nomeir, A. A., & Abou-Donia, M. B. (1986). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Drug Metabolism and Disposition, 14(5), 546-554. [Link]

-

Evaluation statement for Cresyl phosphates and xylyl phosphates. (2023). Australian Industrial Chemicals Introduction Scheme. [Link]

-

Jiang, J., et al. (2024). Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice. ResearchGate. [Link]

-

Schopfer, L. M., et al. (2015). REACTION OF CRESYL SALIGENIN PHOSPHATE, THE ORGANOPHOSPHORUS AGENT IMPLICATED IN THE AEROTOXIC SYNDROME, WITH HUMAN CHOLINESTERASES: MECHANISTIC STUDIES EMPLOYING KINETICS, MASS SPECTROMETRY AND X-RAY STRUCTURE ANALYSIS. Chemico-Biological Interactions, 234, 116-128. [Link]

-

Structures of TOCP and cresyl saligenin phosphate. (n.d.). ResearchGate. [Link]

-

de Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211-216. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Schopfer, L. M., et al. (2010). Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin. Toxicology, 271(1-2), 32-42. [Link]

-

Estévez, J., et al. (2010). An alternative in vitro method for detecting neuropathic compounds based on acetylcholinesterase inhibition and on inhibition and aging of neuropathy target esterase (NTE). Toxicology in Vitro, 24(3), 942-952. [Link]

-

Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. (2007). Federal Aviation Administration. [Link]

-

Burka, L. T., & Chapin, R. E. (1993). Toxicokinetics of [14C]-saligenin cyclic-o-tolyl phosphate in anesthetized male F-344 rats. Reproductive Toxicology, 7(1), 81-86. [Link]

-

Amiri, R., et al. (2023). Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry, 34(5), 785-794. [Link]

-

Li, C., et al. (2024). Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment. Environment International, 194, 109168. [Link]

-

GC/MS Operating Parameters for TCP Analyses. (n.d.). ResearchGate. [Link]

-

Wu, S., et al. (2016). Involvement of oxidative stress in tri-ortho–cresyl phosphate-induced autophagy of mouse Leydig TM3 cells in vitro. Environmental Toxicology and Pharmacology, 44, 107-114. [Link]

-

Notartomaso, S., et al. (2021). Oxidative Stress and BPA Toxicity: An Antioxidant Approach for Male and Female Reproductive Dysfunction. MDPI. [Link]

-

Ramesh, G. T., et al. (2018). OXIDATIVE STRESS IN REPRODUCTIVE TOXICOLOGY. Current Opinion in Toxicology, 7, 95-101. [Link]

-

Palermo, F. A., et al. (2016). Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. National Institutes of Health. [Link]

-

Palermo, F. A., et al. (2016). Tri- m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. PubMed. [Link]

-

Palermo, F. A., et al. (2016). Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: Revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. ResearchGate. [Link]

-

Palermo, F. A. (2016). Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways. SciSpace. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Cresyl diphenyl phosphate | 26444-49-5 [chemicalbook.com]

- 3. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CRESYL DIPHENYL PHOSPHATE (CDP MIXED ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. REACTION OF CRESYL SALIGENIN PHOSPHATE, THE ORGANOPHOSPHORUS AGENT IMPLICATED IN THE AEROTOXIC SYNDROME, WITH HUMAN CHOLINESTERASES: MECHANISTIC STUDIES EMPLOYING KINETICS, MASS SPECTROMETRY AND X-RAY STRUCTURE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicokinetics of [14C]-saligenin cyclic-o-tolyl phosphate in anesthetized male F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropathy target esterase - Wikipedia [en.wikipedia.org]

- 14. Effect of over‐expression of neuropathy target esterase on mammalian cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cresyl Diphenyl Phosphate exposure induces reproductive functional defects in men and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Involvement of oxidative stress in tri-ortho–cresyl phosphate-induced autophagy of mouse Leydig TM3 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative Stress and BPA Toxicity: An Antioxidant Approach for Male and Female Reproductive Dysfunction [mdpi.com]

- 20. OXIDATIVE STRESS IN REPRODUCTIVE TOXICOLOGY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cresyl diphenyl phosphate (a novel organophosphate ester) induces hepatic steatosis by directly binding to liver X receptor α: From molecule action to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tri- m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. (PDF) Tri-m-cresyl phosphate and PPAR/LXR interactions in seabream hepatocytes: revealed by computational modeling (docking) and transcriptional regulation of signaling pathways (2016) | Francesco Alessandro Palermo | 18 Citations [scispace.com]

- 26. dep.nj.gov [dep.nj.gov]

- 27. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. faa.gov [faa.gov]

- 29. researchgate.net [researchgate.net]

- 30. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. catalog.labcorp.com [catalog.labcorp.com]

- 34. oecd.org [oecd.org]

- 35. oecd.org [oecd.org]

- 36. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com.sg]

- 37. Neuropathy target esterase (NTE) and organophosphorus-induced delayed polyneuropathy (OPIDP): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of Diphenyl Cresyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the environmental journey of diphenyl cresyl phosphate (DCPC), a widely used organophosphate flame retardant and plasticizer. Understanding its fate and degradation is paramount for assessing its environmental impact and developing strategies for remediation. This document delves into the core principles governing its persistence, transformation, and ultimate breakdown in various environmental compartments.

Introduction to this compound (DCPC)

This compound (CAS No. 26444-49-5), also known as cresyl diphenyl phosphate (CDP), is a complex mixture of aryl phosphate esters. Commercial formulations typically consist of various isomers of this compound, along with triphenyl phosphate and dicresyl phenyl phosphate[1]. It is primarily used as a flame retardant in polymers, a plasticizer in PVC and other plastics, and as an additive in lubricants and hydraulic fluids[2][3]. Its widespread use leads to its release into the environment through various pathways, including industrial discharges and leaching from consumer products.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and partitioning of DCPC are dictated by its physicochemical properties. A clear, colorless to light yellow liquid with a slight odor, DCPC exhibits low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to adsorb to organic matter in soil and sediment[4][5][6].

| Property | Value | Source |

| Molecular Formula | C19H17O4P | [4] |

| Molecular Weight | 340.31 g/mol | [4] |

| Water Solubility | 2.4 - 2.6 mg/L at 25°C | [1][4] |

| Vapor Pressure | 4.7 x 10^-6 mmHg at 25°C | [4][6] |

| Octanol-Water Partition Coefficient (log Kow) | 4.51 | [4][5] |

| Boiling Point | 390°C at 760 mmHg | [4] |

| Density | ~1.21 g/cm³ at 20-25°C | [1] |

These properties suggest that upon release into the environment, DCPC will predominantly partition to soil and sediment, with limited mobility in the aqueous phase. Volatilization from water surfaces is not expected to be a significant fate process[6].

Environmental Fate and Distribution

Fugacity models predict that if released into the air, DCPC is likely to be transported and deposited onto soil and water. However, if released into water or soil, it tends to remain in that compartment with minimal transfer to the air[2]. Its strong adsorption to particulate matter facilitates its deposition in sediment, where it can persist and potentially bioaccumulate in organisms[6].

Abiotic Degradation: The Chemical Transformation Pathways

Abiotic degradation processes, namely hydrolysis and photolysis, contribute to the transformation of DCPC in the environment, albeit at varying rates.

Hydrolysis

Hydrolysis of the phosphate ester bonds is a significant abiotic degradation pathway for DCPC in aqueous environments. The rate of hydrolysis is highly dependent on pH. DCPC is stable under acidic conditions (pH 4), but its degradation accelerates as the pH becomes neutral to alkaline[2].

-

At pH 7: The hydrolysis half-life is approximately 47 days.

-

At pH 9: The hydrolysis half-life decreases significantly to about 5.1 days.

The primary products of hydrolysis are expected to be diphenyl phosphate, cresyl phosphate, phenol, and cresol, resulting from the cleavage of the ester linkages[1].

Caption: Figure 1. Hydrolysis of this compound.

Photolysis

Direct photolysis, or degradation by sunlight, is a much slower process for DCPC. The estimated photolytic half-life in water is approximately 4.86 years, indicating that it is relatively stable to photochemical degradation in the aquatic environment[2]. While specific phototransformation products of DCPC are not well-documented, studies on related aryl phosphates suggest that cleavage of the P-O-C bond and hydroxylation of the aromatic rings are likely pathways[7].

Biotic Degradation: The Microbial Engine of Transformation

Biodegradation is a primary mechanism for the removal of DCPC from the environment. While it is not considered readily biodegradable under standard test conditions (e.g., OECD 301C), it is susceptible to microbial breakdown over longer periods and under specific environmental conditions[2].

Aerobic Biodegradation

Under aerobic conditions, the principal pathway for the biodegradation of aryl phosphates like DCPC is the stepwise enzymatic hydrolysis of the ester bonds. This process is initiated by phosphotriesterases, enzymes that catalyze the cleavage of the phosphate ester linkages[1]. The initial products are diphenyl phosphate and cresol, or cresyl phosphate and phenol. These intermediates are then further degraded by microorganisms. For instance, cresol can be oxidized to hydroxybenzoic acid by bacteria such as Pseudomonas species[1].

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Cresyl Diphenyl Phosphate CDPP Manufacturer, Exporter from India, Latest Price [sandhyaorganicchem.com]

- 4. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monocresyl diphenyl phosphate | C19H17O4P | CID 6528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Diphenyl cresyl phosphate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Diphenyl Cresyl Phosphate in Organic Solvents

Section 1: Executive Summary

This compound (DCP), identified by CAS Number 26444-49-5, is a high-performance phosphate ester widely utilized as a flame retardant and plasticizer in various polymer systems. Its efficacy in these applications is fundamentally linked to its solubility and miscibility within the target matrix. This technical guide provides a comprehensive overview of the solubility characteristics of DCP, grounded in physicochemical principles and established experimental methodologies. We address the critical complexities arising from the isomeric nature of commercial DCP, detail its solubility profile in aqueous and organic media, and present a validated, step-by-step protocol for its quantitative determination. This document is intended to serve as a foundational resource for researchers, scientists, and formulation experts in drug development and material science, enabling a predictive understanding and empirical validation of DCP's behavior in diverse solvent systems.

Section 2: Introduction to this compound (DCP)

This compound is a member of the triaryl phosphate ester family of compounds. Commercially, it is not a single, pure compound but rather a complex mixture.[1] This is a crucial consideration, as the physical properties, including solubility, are representative of the mixture's specific composition.

2.1. Chemical Identity and Composition

-

Chemical Name: Diphenyl tolyl phosphate; Phosphoric acid, methylphenyl diphenyl ester[2]

-

CAS Number: 26444-49-5 (for the isomer mixture)[3]

-

Molecular Formula: C₁₉H₁₇O₄P[4]

-

Molecular Weight: 340.31 g/mol [3]

The term "cresyl" refers to the tolyl group (a methylphenyl group), which can exist in three isomeric forms: ortho (o), meta (m), and para (p). Commercial grades of DCP are synthesized from cresol, which is itself a mixture of these isomers, leading to a final product containing o-cresyl diphenyl phosphate, m-cresyl diphenyl phosphate, and p-cresyl diphenyl phosphate.[1] Furthermore, these commercial products often contain quantities of related aryl phosphates, such as triphenyl phosphate (TPP) and dicresyl phenyl phosphates, which are byproducts of the manufacturing process.[5] The ratio of these components significantly influences the material's physical state, viscosity, and solubility.

Caption: Isomeric composition of commercial this compound.

2.2. Industrial Applications DCP's primary roles stem from its excellent thermal stability and plasticizing efficiency. It is extensively used as:

-

A flame-retardant plasticizer in PVC, vinyl resins, and cellulosic polymers.[6]

-

An extreme-pressure additive in lubricants and non-flammable hydraulic fluids.[3]

-

A gasoline additive.[6]

In all these applications, achieving a homogeneous single-phase system is paramount, making solubility a critical performance parameter.

Section 3: Fundamental Principles of DCP Solubility

The solubility of a solute in a solvent is governed by intermolecular interactions. The principle of "like dissolves like" provides a robust framework for predicting the solubility of DCP.

The DCP molecule possesses a central polar phosphate group (P=O) but is dominated by three large, nonpolar aromatic rings (two phenyl and one cresyl). This structure results in a molecule with overall low polarity and a high degree of lipophilicity, as indicated by its high octanol-water partition coefficient (log Kow = 4.51).[2]

-

In Polar Protic Solvents (e.g., Water, Glycerol): These solvents form strong hydrogen bond networks. The large, nonpolar aromatic portions of the DCP molecule cannot effectively participate in these networks and would disrupt them, which is energetically unfavorable. Consequently, DCP is virtually insoluble in water and glycerol.[1]

-

In Polar Aprotic Solvents (e.g., Acetone, Ketones): These solvents have dipole-dipole interactions but are not strong hydrogen bond donors. They can interact favorably with the polar phosphate core of DCP, while their organic nature is compatible with the aromatic rings. This leads to good solubility.

-

In Nonpolar Solvents (e.g., Toluene, Hydrocarbons): The primary intermolecular forces in these solvents are London dispersion forces. The large, electron-rich aromatic rings of DCP allow for strong van der Waals interactions with these solvents, resulting in high solubility.[7]

Therefore, from a theoretical standpoint, DCP is expected to be highly soluble in a wide array of common organic solvents, including chlorinated hydrocarbons, esters, ketones, and aromatic hydrocarbons, while exhibiting poor solubility in highly polar, hydrogen-bonding solvents.

Section 4: Solubility Profile of this compound

4.1. Aqueous Systems DCP is classified as insoluble in water. Experimental data confirms this, with solubility values typically reported in the low milligrams per liter range.

-

Water Solubility: 2.4 mg/L at 25 °C[2]

-

A study on a commercial mixture reported a total solubility of 2.6 mg/L, noting that this value was elevated by the preferential dissolution of the more soluble triphenyl phosphate component present in the mixture.[5]

4.2. Organic Solvents General literature consistently describes DCP as being "soluble in most organic solvents".[6][8] This high degree of compatibility is a key attribute for its function as a plasticizer. While broad quantitative data for commercial DCP mixtures is scarce in publicly available literature, specific data for a pure isomer, p-cresyl diphenyl phosphate (CAS 78-31-9), provides a valuable quantitative benchmark.

Table 1: Quantitative Solubility of p-Cresyl Diphenyl Phosphate at 25°C

| Solvent | Solvent Class | Solubility (g/L) |

|---|---|---|

| Methanol | Polar Protic (Alcohol) | 299.13 |

| Ethanol | Polar Protic (Alcohol) | 273.58 |

| Isopropanol | Polar Protic (Alcohol) | 128.23 |

Data sourced from Good Scents Company.[9]

Field Insight & Causality: The data in Table 1 shows high solubility in short-chain alcohols, though it decreases as the alkyl chain of the alcohol becomes larger (Methanol > Ethanol > Isopropanol). This trend is expected, as the increasing nonpolar character of the larger alcohols enhances interaction with the aromatic rings of the phosphate ester, but steric hindrance may play a role. It is critical to recognize that this data is for a single, pure isomer. A commercial mixture containing different isomers and other aryl phosphates may exhibit different quantitative solubility values due to variations in crystal lattice energy and intermolecular forces. Therefore, for critical applications, direct experimental determination is strongly recommended.

Section 5: A Validated Protocol for Quantitative Solubility Determination

To ensure process robustness and formulation stability, determining the solubility of a specific lot of DCP in the application-relevant solvent is essential. The following protocol is based on the widely accepted OECD Test Guideline 105, the "Shake-Flask Method." This method is a self-validating system for determining the saturation solubility of a substance at a given temperature.

5.1. Principle A surplus of the solute (DCP) is agitated in the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After phase separation, the concentration of DCP in the saturated solvent is determined using a suitable analytical method.

5.2. Apparatus and Reagents

-

Constant temperature bath or shaker, capable of maintaining temperature ± 0.5°C.

-

Suitable agitation vessels (e.g., glass flasks with screw caps or ground-glass stoppers).

-

Centrifuge capable of >2000 g for phase separation.

-

Calibrated analytical balance.

-

Volumetric glassware.

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with a UV detector, HPLC-UV).

-

This compound (test sample, record lot number).

-

Solvent of interest (analytical grade or higher).

5.3. Experimental Workflow

Caption: Experimental workflow for solubility determination via the Shake-Flask method.

5.4. Step-by-Step Methodology

-

Preparation: In triplicate, add an amount of DCP to the solvent that is clearly in excess of its expected solubility (e.g., 5-10 g of DCP to 100 mL of solvent). Seal the vessels tightly.

-

Equilibration: Place the vessels in the constant temperature shaker bath. Agitate the samples for a preliminary period, typically 24 hours. A longer period (48-72 hours) may be necessary for viscous solvents.

-

Equilibrium Confirmation (Self-Validation): After the initial agitation, analyze the concentration at set time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when at least three consecutive measurements, taken at least 12 hours apart, show no statistically significant trend and are within ±5% of each other. The visible presence of an undissolved DCP phase must be maintained throughout.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vessels to stand in the temperature bath for at least 24 hours to allow for gross settling. To obtain a sample for analysis, carefully withdraw an aliquot of the supernatant and transfer it to a centrifuge tube. Centrifuge at a sufficient speed and duration (e.g., 30 minutes) to remove all undissolved micro-droplets or particles. Crucially, the centrifugation step should also be performed at the test temperature to prevent precipitation.

-

Analysis: Carefully remove a known volume of the clear, saturated supernatant. Dilute as necessary with the appropriate solvent to fall within the calibrated range of the analytical instrument. Analyze the concentration using a pre-validated HPLC-UV method.

-

Calculation: Calculate the solubility based on the measured concentration and any dilution factors. Report the mean and standard deviation of the triplicate samples.

Section 6: Factors Influencing Experimental Accuracy

-

Temperature: Solubility is highly temperature-dependent. Precise and constant temperature control (± 0.5°C) is the most critical parameter for accurate and reproducible results.

-

Purity of DCP: As discussed, commercial DCP is a mixture. Different manufacturing lots may have slightly different isomer and byproduct ratios, leading to lot-to-lot variability in solubility. It is imperative to characterize and record the specific material being tested.

-

Solvent Purity: The presence of impurities, particularly water, in an organic solvent can significantly alter its solvating power and affect the measured solubility of the lipophilic DCP. Always use high-purity, dry solvents.

-

Equilibrium Attainment: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The self-validation step of sampling over time until a plateau is reached is essential to ensure true thermodynamic equilibrium has been achieved.

Section 7: Conclusion

This compound exhibits high solubility in a broad range of common organic solvents, a characteristic driven by its predominantly nonpolar, aromatic chemical structure. It is virtually insoluble in highly polar, hydrogen-bonding solvents like water and glycerol. While specific quantitative data is limited, the available information for pure isomers confirms solubility in excess of 100 g/L in common alcohols.

Given the complex and variable composition of commercial DCP, a deep understanding of the physicochemical principles of solubility combined with rigorous, empirical testing is the most reliable strategy for formulation success. The validated Shake-Flask protocol provided herein offers a robust framework for generating precise and accurate solubility data, empowering scientists to make informed decisions for their specific applications and ensuring the reliable performance of this versatile phosphate ester.

Section 8: References

-

Ataman Kimya. (n.d.). CRESYL DIPHENYL PHOSPHATE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). p-Cresyl diphenyl phosphate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diphenyl p-tolyl phosphate. Retrieved from [Link]

-

GOV.UK. (2005). Environmental risk evaluation report: Cresyl diphenyl phosphate (CAS no. 26444-49-5). Retrieved from [Link]

-

Sandhya Organic Chemicals Pvt. Ltd. (n.d.). Cresyl Diphenyl Phosphate CDPP. Retrieved from [Link]

-

Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]

-

Wypych, G. (2017). Handbook of Plasticizers (3rd ed.). ChemTec Publishing.

-

Australian Government Department of Health and Aged Care. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Retrieved from [Link]

-

ChemTec Publishing. (n.d.). Handbook of Plasticizers, 4th Edition. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHOSPHATE ESTERS. Retrieved from [Link]

-

KLJ Group. (n.d.). Phosphate Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520263, this compound. Retrieved from [Link]

Sources

- 1. Cresyl diphenyl phosphate | 26444-49-5 [chemicalbook.com]

- 2. This compound | C19H17O4P | CID 520263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sfdchem.com [sfdchem.com]

- 4. CAS 26444-49-5: Cresyl diphenyl phosphate | CymitQuimica [cymitquimica.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Cresyl Diphenyl Phosphate CDPP Manufacturer, Exporter from India, Latest Price [sandhyaorganicchem.com]

- 9. scent.vn [scent.vn]

The Pyrolytic Fate of Diphenyl Cresyl Phosphate: A Technical Guide to Its Thermal Decomposition Products

Abstract

Diphenyl cresyl phosphate (DCP), a prominent member of the triaryl phosphate ester (TAPE) family, is extensively utilized as a flame retardant and plasticizer in diverse industrial applications, from hydraulic fluids to polymers.[1][2][3][4] Consequentially, understanding its behavior under thermal stress is paramount for predicting material performance, ensuring fire safety, and assessing toxicological risks. This technical guide provides a detailed examination of the thermal decomposition products of DCP, synthesizing data from analogous compounds and outlining the core chemical pathways that govern its degradation. We will explore the primary cleavage products, the mechanisms of their formation, the analytical workflows for their identification, and the factors influencing the final product distribution.

Introduction: The Thermal Stability of this compound

This compound is a mixed triaryl phosphate ester, typically existing as a complex mixture of isomers (meta-, para-, and with minimal ortho-), often containing triphenyl phosphate (TPP) and dicresyl phenyl phosphate as significant components in commercial formulations.[5][6] Its efficacy as a flame retardant is intrinsically linked to its thermal decomposition behavior.[7] When a polymer containing DCP is heated, the DCP must decompose to exert its flame-retardant action, which can occur in both the condensed (solid) phase and the gas phase.[7]

Aryl phosphates are noted for their relatively high thermal stability compared to their alkyl counterparts.[7][8] The decomposition of DCP generally occurs at elevated temperatures, with reported decomposition temperatures for commercial grades ranging from above 300°C to 540°C.[5] This guide will dissect the chemical transformations that occur when these temperature thresholds are breached.

Mechanisms and Pathways of Thermal Decomposition

The thermal degradation of DCP, like other triaryl phosphates, is not a simple unzipping of the molecule. It proceeds through a series of complex chemical reactions influenced by temperature and the presence of oxygen. The primary mechanism involves the cleavage of the phosphorus-oxygen-aryl (P-O-Ar) bond.

Based on studies of analogous compounds like tricresyl phosphate (TCP), the decomposition can proceed via several pathways, including homolytic cleavage, hydrolysis (if water is present), and surface-catalyzed reactions.[9] For TCP, key pathways leading to product formation have been identified as hydroxylation, adsorption, and oligomerization, particularly on metallic surfaces.[9] It is highly probable that DCP follows similar degradation routes.

In an inert (pyrolytic) atmosphere, the primary event is the homolytic cleavage of the P-O-Ar bonds. In an oxidative atmosphere (combustion), the reactions are more complex, involving radical chain reactions that lead to a different suite of products.

dot

Caption: General decomposition pathways for DCP under different thermal conditions.

Key Thermal Decomposition Products

The specific products formed from the thermal decomposition of DCP depend heavily on the conditions, particularly the temperature and atmosphere.

Primary Volatile Products

Under pyrolytic conditions, the scission of the ester bonds is the dominant degradation pathway. This leads to the formation of phenolic compounds corresponding to the aryl groups.

-

Phenol (C₆H₅OH): Formed from the cleavage of the phenyl-phosphate ester bonds.

-

Cresol (CH₃C₆H₄OH): Formed from the cleavage of the cresyl-phosphate ester bond. This is a primary decomposition product identified in studies of the closely related tricresyl phosphate.[9]

-

Diphenyl Phosphate and Di-cresyl Phosphate: The stepwise hydrolysis of triaryl phosphates is known to produce diaryl phosphates.[6] While primarily a biodegradation pathway, similar intermediates can be expected in thermal degradation, especially if moisture is present.

Combustion Products

In the presence of air, particularly during combustion, the degradation is more complete and oxidative.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the oxidation of the aromatic rings.

-

Phosphorus Oxides (POx): Highly toxic fumes are generated from the oxidation of the central phosphorus atom.[10] These gaseous phosphorus species, such as PO• radicals, are key to the gas-phase flame retardant action of these compounds.[11]

Condensed-Phase and High-Molecular-Weight Products

A crucial aspect of the flame-retardant mechanism of phosphate esters is their action in the condensed phase.

-

Phosphoric and Polyphosphoric Acids: The initial decomposition can yield phosphoric acid (H₃PO₄).[7][11] At high temperatures, these acids can dehydrate to form pyrophosphates and polyphosphoric acids.

-

Char and Oligomers: The acidic phosphorus species act as catalysts, promoting dehydration and cross-linking reactions (esterification) of the underlying polymer or of the phenolic fragments themselves.[11] This leads to the formation of a thermally stable, insulating char layer that inhibits further pyrolysis and combustion. Studies on tricresyl phosphate have also suggested oligomerization as a key pathway in its thermal decomposition.[9]

The expected decomposition products are summarized in the table below.

| Product Category | Specific Compounds | Formation Condition |

| Primary Volatiles | Phenol, Cresol | Pyrolysis / Oxidation |

| Phosphorus Acids | Phosphoric Acid, Polyphosphoric Acids | Pyrolysis / Oxidation |